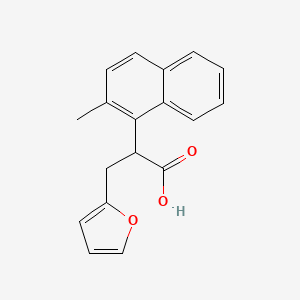
Acetic acid, 2-(2-furylmethyl)-2-(2-methyl-1-naphthyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, 2-(2-furylmethyl)-2-(2-methyl-1-naphthyl)- is an organic compound that belongs to the class of acetic acids. This compound features a unique structure with a furan ring and a naphthalene ring, making it an interesting subject for various chemical studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2-(2-furylmethyl)-2-(2-methyl-1-naphthyl)- typically involves multi-step organic reactions. One possible route could be:
Starting Materials: 2-furylmethyl bromide and 2-methyl-1-naphthylamine.
Reaction Conditions: The reaction might involve a Friedel-Crafts acylation followed by a coupling reaction.
Purification: The product can be purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for such complex organic compounds often involve:
Large-Scale Synthesis: Utilizing automated reactors and continuous flow systems.
Optimization: Reaction conditions are optimized for yield and purity.
Purification: Industrial-scale purification methods like distillation and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid, 2-(2-furylmethyl)-2-(2-methyl-1-naphthyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the furan or naphthalene rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Reagents like halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which acetic acid, 2-(2-furylmethyl)-2-(2-methyl-1-naphthyl)- exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors.
Pathways: Modulation of biochemical pathways, potentially affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Acetic acid, 2-(2-furylmethyl)-2-(1-naphthyl)-
- Acetic acid, 2-(2-thienylmethyl)-2-(2-methyl-1-naphthyl)-
Uniqueness
Acetic acid, 2-(2-furylmethyl)-2-(2-methyl-1-naphthyl)- is unique due to its specific combination of a furan ring and a naphthalene ring, which may confer distinct chemical and biological properties compared to similar compounds.
Eigenschaften
CAS-Nummer |
3459-58-3 |
|---|---|
Molekularformel |
C18H16O3 |
Molekulargewicht |
280.3 g/mol |
IUPAC-Name |
3-(furan-2-yl)-2-(2-methylnaphthalen-1-yl)propanoic acid |
InChI |
InChI=1S/C18H16O3/c1-12-8-9-13-5-2-3-7-15(13)17(12)16(18(19)20)11-14-6-4-10-21-14/h2-10,16H,11H2,1H3,(H,19,20) |
InChI-Schlüssel |
GEOODLRPOTYCMR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=CC=CC=C2C=C1)C(CC3=CC=CO3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


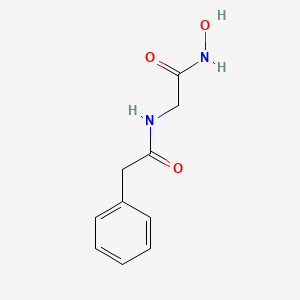
![[Hydroxy(phenyl)methyl]propanedinitrile](/img/structure/B14179650.png)
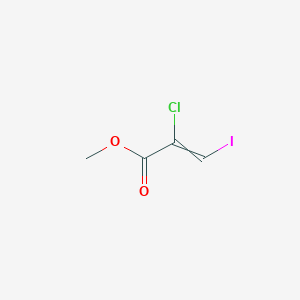
![1-[2-(Dimethylamino)ethoxy]-2,2,6,6-tetramethylheptane-3,5-dione](/img/structure/B14179664.png)
![4-{[4-(5-Pentyl-1H-pyrazol-3-yl)phenoxy]methyl}benzonitrile](/img/structure/B14179669.png)

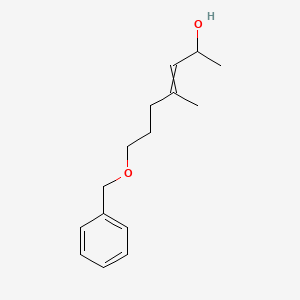
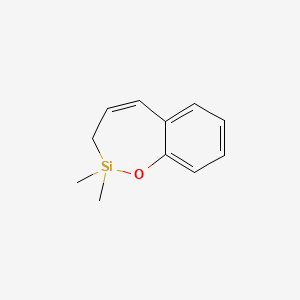

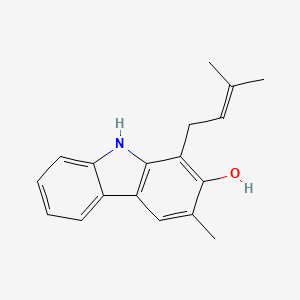
![Tris[3,5-bis(2,4,6-trimethylphenyl)phenyl]phosphane](/img/structure/B14179721.png)
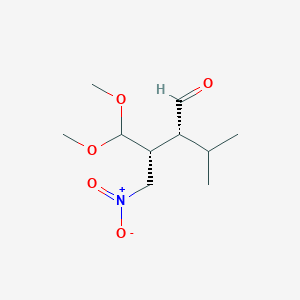
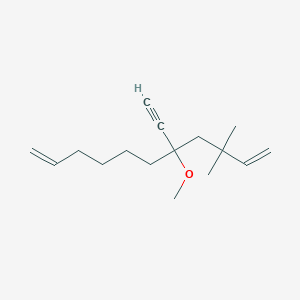
![(1S,2S)-2-Methyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine](/img/structure/B14179741.png)
